REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[CH:4][C:3]=1[CH:9]([CH3:11])[CH3:10].[Cl:12][C:13]1[CH:14]=[C:15]([CH:20]([CH3:22])[CH3:21])[CH:16]=[C:17]([Cl:19])[CH:18]=1>>[Cl:8][C:6]1[CH:5]=[CH:4][C:3]([Cl:12])=[CH:2][CH:7]=1.[Cl:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[CH:4][C:3]=1[CH:9]([CH3:11])[CH3:10].[Cl:12][C:13]1[CH:14]=[C:15]([CH:20]([CH3:22])[CH3:21])[CH:16]=[C:17]([Cl:19])[CH:18]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=CC(=C1)Cl)C(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C=C(C1)Cl)C(C)C
|
Name
|
aluminum halide
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
of from 10° to 60° C.
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C=C1)Cl
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=CC(=C1)Cl)C(C)C
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C=C(C1)Cl)C(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[CH:4][C:3]=1[CH:9]([CH3:11])[CH3:10].[Cl:12][C:13]1[CH:14]=[C:15]([CH:20]([CH3:22])[CH3:21])[CH:16]=[C:17]([Cl:19])[CH:18]=1>>[Cl:8][C:6]1[CH:5]=[CH:4][C:3]([Cl:12])=[CH:2][CH:7]=1.[Cl:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[CH:4][C:3]=1[CH:9]([CH3:11])[CH3:10].[Cl:12][C:13]1[CH:14]=[C:15]([CH:20]([CH3:22])[CH3:21])[CH:16]=[C:17]([Cl:19])[CH:18]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=CC(=C1)Cl)C(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C=C(C1)Cl)C(C)C
|
Name
|
aluminum halide
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
of from 10° to 60° C.
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C=C1)Cl
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=CC(=C1)Cl)C(C)C
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C=C(C1)Cl)C(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[CH:4][C:3]=1[CH:9]([CH3:11])[CH3:10].[Cl:12][C:13]1[CH:14]=[C:15]([CH:20]([CH3:22])[CH3:21])[CH:16]=[C:17]([Cl:19])[CH:18]=1>>[Cl:8][C:6]1[CH:5]=[CH:4][C:3]([Cl:12])=[CH:2][CH:7]=1.[Cl:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[CH:4][C:3]=1[CH:9]([CH3:11])[CH3:10].[Cl:12][C:13]1[CH:14]=[C:15]([CH:20]([CH3:22])[CH3:21])[CH:16]=[C:17]([Cl:19])[CH:18]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=CC(=C1)Cl)C(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C=C(C1)Cl)C(C)C
|
Name
|
aluminum halide
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
of from 10° to 60° C.
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C=C1)Cl
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=CC(=C1)Cl)C(C)C
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C=C(C1)Cl)C(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |